2-(甲氧基甲基)-1H-1,3-苯并二唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

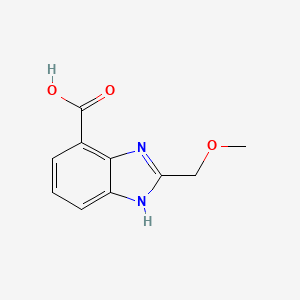

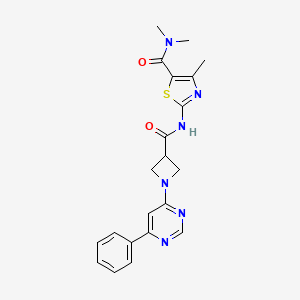

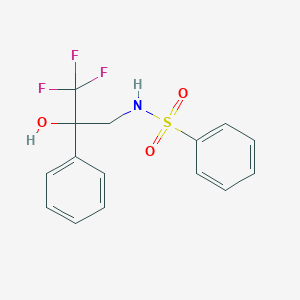

The compound “2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid” is an organic compound containing a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This compound also contains a carboxylic acid group (-COOH) and a methoxymethyl group (-OCH2CH3), both attached to the benzodiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzodiazole ring with a carboxylic acid group and a methoxymethyl group attached. The exact positions of these groups on the ring would depend on the specific synthesis method used .Chemical Reactions Analysis

Benzodiazole derivatives, including this compound, are likely to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxylic acid group can participate in reactions such as esterification, and the methoxymethyl group can undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, benzodiazole derivatives are stable compounds. The presence of the carboxylic acid group would likely make this compound acidic, and the methoxymethyl group could make it somewhat polar .科学研究应用

Biomass-Derived Furans Production

Application Summary: This compound is involved in the transformation of furanic platform molecules, which are crucial in the development of biomass-derived furans . Methods of Application : Utilizing the metabolic diversity of microorganisms, biocatalytic and fermentative methods are employed for the bioconversion of furans . Results and Impact : The process aims to produce molecules that can replace those derived from oil, maintaining durability and resistance characteristics offered by petroleum-based materials .

Steroid Hormone Production

Application Summary: It has been used in the production of steroid hormones from cholesterol. Methods of Application : A recombinant strain of Mycolicibacterium smegmatis was created that expresses the steroidogenesis system of the bovine adrenal cortex. Results and Impact : The recombinant strain produced significant yields of 3-methoxymethyl-pregnenolone, demonstrating its potential in biochemistry applications.

Calcium Probe Development

Application Summary: The compound plays a role in the development of calcium probes. Methods of Application : It aids in the understanding and practical application of calcium probes applied as acetoxymethyl (AM) esters. Results and Impact : This work addresses difficulties experienced when using fluo-3 AM, enhancing the effectiveness of calcium probes.

Electrochemical Methoxymethylation

Application Summary: It is used in a new, green, safe, cost-effective, and highly efficient electrochemical approach for the methoxymethylation of alcohols and phenols. Methods of Application : The process involves an electrochemical reaction that adds methoxymethyl groups to various substrates. Results and Impact : This application represents a significant advancement in the field of electrochemistry, providing a more sustainable method for chemical synthesis.

Organic Syntheses Feedstock

Application Summary: 2-Furoic acid, derived from the oxidation of furfural, is used as a feedstock in organic syntheses . Methods of Application : It can be transformed into dicarboxylic acids and unsubstituted compounds through various chemical reactions . Results and Impact : This application underscores the compound’s versatility and importance in organic chemistry, enabling the synthesis of a wide range of chemicals .

Polymer Chemistry

Application Summary: The compound has been identified for its role in the oxidative scission of methoxymethyl units in polymers. Methods of Application : An oxidation system involving 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl/Cu(NO3)2 is used to cause this reaction. Results and Impact : This discovery highlights the compound’s significance in polymer chemistry, affecting the properties and processing of polymers.

作用机制

安全和危害

未来方向

The study of benzodiazole derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as scaffolds for drug discovery . Future research could explore the biological activity of this specific compound and its potential uses in medicine or other fields.

属性

IUPAC Name |

2-(methoxymethyl)-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-5-8-11-7-4-2-3-6(10(13)14)9(7)12-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRBHXFWTMYNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=C(C=CC=C2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)

![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)

![1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2877750.png)